trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Overview
Description
“trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate” is a chemical compound with the empirical formula C13H16BrNO2 and a molecular weight of 298.18 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C (OC (C) (C)C) [C@H]1N [C@@H]1C (C=C2)=CC=C2Br
. This indicates the presence of an aziridine ring, a bromophenyl group, and a tert-butyl carboxylate group in the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Synthesis and Chemical Transformations
- Aziridines, like trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate, are used in the synthesis of various compounds. For instance, cyano dihydroxyethyl aziridine was synthesized via acid-catalyzed hydrolysis and subsequent transformation, leading to the creation of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is a potential building block for amino alcohols and polyamines (Jähnisch, 1997).
- The compound has been utilized in practical syntheses, such as in the production of trans-tert-butyl-2-aminocyclopentylcarbamate, a scaffold for chiral ligands and a modified backbone unit for peptide nucleic acids (Xu & Appella, 2006).
Building Blocks for Organic Synthesis
- It serves as a versatile synthetic building block. tert-Butyl cinnamates, similar in structure, have been aziridinated and used as building blocks for selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).
- Research has demonstrated its use in three-component coupling reactions involving aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate, resulting in aziridine derivatives under mild conditions (Kubo, Sakaguchi & Ishii, 2000).
Use in Polymer Science
- In polymer science, N-sulfonyl-activated aziridines like tert-butyl aziridine-1-carboxylate undergo anionic-ring-opening polymerizations to form polysulfonyllaziridines, which are then used to synthesize polyimines (Giri, Chang, Mbarushimana & Rupar, 2022).
Catalytic and Asymmetric Synthesis
- The compound is employed in catalytic asymmetric aziridination, as seen in the preparation of (2R,3R)-Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate, illustrating its role in the synthesis of aziridines and benzhydryl imines (Desai, Morán-Ramallal & Wulff, 2012).
Applications in Bioactive Compound Synthesis
- It has potential in the synthesis of bioactive compounds. For instance, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy indicates its utility in producing compounds of biological significance (Chung et al., 2005).
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXWSFQIYGHTOU-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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